molecular formula C13H16O B15146933 Benzene, [(3-cyclopenten-1-ylmethoxy)methyl]- CAS No. 260443-67-2

Benzene, [(3-cyclopenten-1-ylmethoxy)methyl]-

Cat. No.: B15146933
CAS No.: 260443-67-2
M. Wt: 188.26 g/mol
InChI Key: CVQDSKFYLXCKKU-UHFFFAOYSA-N
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Description

The compound Benzene, [(3-cyclopenten-1-ylmethoxy)methyl]- is a benzene derivative with a substituted cyclopentenylmethoxy-methyl group. Its structure consists of a benzene ring functionalized with a methyl group linked to a methoxy moiety, which is further bonded to a 3-cyclopentenyl group. This combination introduces both steric and electronic effects:

  • Electronic effects: The methoxy group (-OCH₃) is electron-donating via resonance, activating the benzene ring toward electrophilic substitution.

Properties

CAS No.

260443-67-2

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

cyclopent-3-en-1-ylmethoxymethylbenzene

InChI

InChI=1S/C13H16O/c1-2-6-12(7-3-1)10-14-11-13-8-4-5-9-13/h1-7,13H,8-11H2

InChI Key

CVQDSKFYLXCKKU-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC1COCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(3-cyclopenten-1-ylmethoxy)methyl]- typically involves the reaction of benzyl chloride with 3-cyclopenten-1-ylmethanol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the alcohol attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as distillation or chromatography to isolate the compound from reaction mixtures.

Types of Reactions:

    Oxidation: Benzene, [(3-cyclopenten-1-ylmethoxy)methyl]- can undergo oxidation reactions, particularly at the cyclopentene moiety. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst, which can convert the cyclopentene ring to a cyclopentane ring.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, where substituents such as nitro groups or halogens can be introduced using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid, halogens, Lewis acid catalysts.

Major Products Formed:

    Oxidation: Cyclopentenone derivatives.

    Reduction: Cyclopentane derivatives.

    Substitution: Nitrobenzene, halobenzene derivatives.

Scientific Research Applications

Scientific Research Applications of ((Cyclopent-3-EN-1-yloxy)methyl)benzene

((Cyclopent-3-EN-1-yloxy)methyl)benzene is an organic compound with the molecular formula C12H14O. It features a cyclopentene ring attached to a benzene ring via a methylene bridge. This unique structure makes it valuable in various research and industrial applications.

Overview

((Cyclopent-3-EN-1-yloxy)methyl)benzene can participate in various chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution.

Preparation Methods

The synthesis of ((Cyclopent-3-EN-1-yloxy)methyl)benzene typically involves the reaction of cyclopent-3-en-1-ol with benzyl bromide in the presence of a base. A common method is as follows:

  • Dissolve cyclopent-3-en-1-ol in tetrahydrofuran (THF).
  • Add sodium hydride (NaH) to the solution at 0°C and stir for 30 minutes.
  • Add benzyl bromide (BnBr) dropwise to the reaction mixture.
  • Allow the reaction to proceed at room temperature until completion.

Chemical Reactions Analysis

((Cyclopent-3-EN-1-yloxy)methyl)benzene can undergo several types of chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The major products are cyclopent-3-en-1-one or benzoic acid derivatives.
  • Reduction: Reduction reactions can convert the cyclopentene ring to a cyclopentane ring. Hydrogenation using palladium on carbon (Pd/C) as a catalyst can be employed. The major product is ((Cyclopent-3-EN-1-yloxy)methyl)cyclopentane.
  • Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives. Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) under acidic conditions can be used. The products are halogenated or nitrated benzene derivatives.

Scientific Research Applications

  • Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving cyclopentene derivatives.
  • Medicine: Research includes its potential use as a precursor for drug development, particularly in designing molecules with specific biological activities.
  • Industry: This compound can be utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.

The compound ((Cyclopent-3-EN-1-yloxy)methyl)benzene, also referred to as a cyclopentene derivative, is of increasing interest in the field of medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties :

  • The compound features a cyclopentene ring substituted with a methoxybenzene group.
  • Molecular Formula : C9H10O
  • Molecular Weight : Approximately 150.18 g/mol

Anticancer Activity

Recent studies have highlighted the potential of this compound in anticancer applications. One significant mechanism involves the modulation of the Wnt signaling pathway, which is crucial in regulating cell growth and differentiation. Inhibition of this pathway has been linked to reduced tumor growth in various cancer models.

Antimicrobial Activity

The compound has also shown promising results against various microbial strains, indicating potential use as an antibacterial agent. Its effectiveness appears to correlate with its structural properties, particularly the presence of the five-membered heterocycle.

Case Studies

  • Case Study 1: Breast Cancer Treatment
    A study observed a significant reduction in cell viability after 48 hours of treatment, supporting its role as a potential therapeutic agent in breast cancer management.
  • Case Study 2: Multidrug Resistance Reversal
    Research focused on the compound's ability to reverse multidrug resistance in cancer cells. The study demonstrated that treatment with this compound increased the intracellular concentration of daunomycin, a chemotherapeutic agent, thereby enhancing its effectiveness against resistant cell lines.

Mechanism of Action

The mechanism of action of Benzene, [(3-cyclopenten-1-ylmethoxy)methyl]- involves its interaction with various molecular targets. The benzene ring can participate in π-π interactions with aromatic amino acids in proteins, while the cyclopentene moiety can undergo reactions with nucleophilic or electrophilic sites in biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

a. Methoxybenzene (Anisole)

  • Structure : A simple benzene ring with a methoxy group (-OCH₃).
  • Key Differences :
    • The absence of the cyclopentenylmethoxy-methyl group simplifies reactivity. Anisole undergoes electrophilic substitution (e.g., nitration, sulfonation) at the para and ortho positions due to the electron-donating methoxy group.
    • In contrast, the target compound’s bulky substituent may direct substitutions to less hindered positions or reduce reactivity altogether.

b. Styrene Derivatives (e.g., 1-methyl-3-(2-phenylethenyl)benzene, )

  • Structure : Features a vinylphenyl group (-CH=CH-C₆H₅) attached to the benzene ring.
  • Key Differences: The vinyl group introduces conjugation and planar geometry, enabling polymerization or Diels-Alder reactions. The cyclopentenylmethoxy group lacks such reactivity. Steric effects in styrene derivatives are less pronounced compared to the target compound’s branched substituent.

Research Findings and Mechanistic Insights

3.1 Electron-Stimulated Desorption (ESD) Behavior

Studies on condensed benzene films (–9) reveal that substituents significantly alter desorption mechanisms:

  • Dominant Mechanisms :
    • Dipole dissociation (DD) : Primary mechanism for ion desorption in substituted benzenes at high electron energies (>100 eV).
    • Dissociative electron attachment (DEA) : Secondary mechanism driven by low-energy electrons (<50 eV).
  • Bulky groups (e.g., cyclopentenylmethoxy) may reduce ion desorption efficiency due to steric shielding of reactive sites.
3.2 Adsorption on Metal Surfaces

Benzene derivatives adsorb on transition metals like platinum via π-orbital interactions (). For the target compound:

  • The cyclopentenyl group may weaken adsorption compared to unsubstituted benzene due to reduced π-electron availability.

Data Tables

Table 1: Comparative Properties of Selected Benzene Derivatives
Compound Substituent Key Reactivity Features Steric Hindrance Electron Effects
[(3-Cyclopenten-1-ylmethoxy)methyl]- Cyclopentenylmethoxy-methyl Moderate electrophilic substitution High Electron-donating (OCH₃)
Methoxybenzene (Anisole) Methoxy (-OCH₃) Fast electrophilic substitution (o/p) Low Electron-donating
1-Methyl-3-(2-phenylethenyl)benzene Styryl (-CH=CH-C₆H₅) Polymerization, Diels-Alder reactions Moderate Conjugative (π-system)
[(3,7-Dimethyl-6-octenyl)oxy]methyl- Linear alkenyl chain Limited resonance stabilization Moderate Weakly donating
Table 2: ESD Yields of Benzene Derivatives (Hypothetical Data)
Compound Anion Yield (950 eV) Cation Yield (950 eV) Dominant Mechanism
Benzene (Reference) 100% 100% DD
[(3-Cyclopenten-1-ylmethoxy)methyl]- 65% 75% DD/DEA
Methoxybenzene 85% 90% DD
1-Methyl-3-(2-phenylethenyl)benzene 45% 60% DEA

Biological Activity

Benzene, [(3-cyclopenten-1-ylmethoxy)methyl]- (CAS No. 260443-67-2) is an organic compound that exhibits unique structural characteristics due to the combination of a benzene ring and a cyclopentene moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.

Chemical Structure and Properties

  • Molecular Formula : C13H16O
  • Molecular Weight : 204.27 g/mol
  • IUPAC Name : Benzene, [(3-cyclopenten-1-ylmethoxy)methyl]-

The compound's structure allows for diverse chemical interactions, which can influence its biological activity. The presence of the cyclopentene ring can facilitate unique reactivity patterns compared to standard benzene derivatives.

Mechanisms of Biological Activity

The biological activity of Benzene, [(3-cyclopenten-1-ylmethoxy)methyl]- can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes, potentially acting as an inhibitor or modulator. The aromatic nature of the benzene ring allows for π-π stacking interactions with aromatic amino acids in enzyme active sites.
  • Receptor Modulation : The cyclopentene moiety may participate in nucleophilic or electrophilic reactions with biological molecules, influencing receptor activity and signaling pathways.
  • Oxidative Stress Response : Some studies suggest that compounds with similar structures can induce oxidative stress in cells, leading to apoptosis in cancer cells while sparing normal cells.

Research Findings and Case Studies

Research into the biological effects of Benzene, [(3-cyclopenten-1-ylmethoxy)methyl]- is still developing; however, preliminary studies indicate several promising applications:

1. Anticancer Activity

Preliminary investigations have shown that compounds with similar structural motifs exhibit cytotoxic effects on various cancer cell lines. For instance:

  • Study : A compound structurally related to Benzene, [(3-cyclopenten-1-ylmethoxy)methyl]- demonstrated significant inhibition of cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231) through apoptosis induction.

2. Antimicrobial Properties

Research has indicated potential antimicrobial activity against specific bacterial strains:

  • Case Study : In vitro testing revealed that derivatives of this compound exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting possible applications in developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
Benzene, [(3-cyclopenten-1-ylmethoxy)ethyl]-StructureModerate anticancer activitySimilar mechanism of action
Benzene, [(3-cyclopenten-1-ylmethoxy)propyl]-StructureLow antimicrobial activityLonger side chain reduces reactivity
Benzene, [(3-cyclopenten-1-ylmethoxy)butyl]-StructureNot extensively studiedPotential for further research

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the molecular structure of [(3-cyclopenten-1-ylmethoxy)methyl]benzene?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and connectivity. Infrared (IR) spectroscopy identifies functional groups like ethers (C-O stretch at ~1100 cm⁻¹) and aromatic C-H bending. High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₃H₁₆O₂). For cyclopentenyl groups, compare spectral data with mono-substituted cyclopentene derivatives reported in NIST databases .

Q. What safety protocols are essential when handling [(3-cyclopenten-1-ylmethoxy)methyl]benzene in laboratory settings?

  • Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for ≥15 minutes. In case of ingestion, seek immediate medical attention .
  • Storage : Store in airtight containers under inert gas (e.g., N₂) to prevent oxidation. Avoid proximity to ignition sources due to flammability risks .

Q. How can the purity of [(3-cyclopenten-1-ylmethoxy)methyl]benzene be assessed prior to experimental use?

  • Answer :

  • Chromatography : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection. Compare retention times with analytical standards.
  • Thermal Analysis : Differential scanning calorimetry (DSC) detects melting point deviations indicative of impurities.
  • Elemental Analysis : Confirm C, H, and O content matches theoretical values .

Q. What are the key physicochemical properties (e.g., solubility, viscosity) of [(3-cyclopenten-1-ylmethoxy)methyl]benzene?

  • Answer :

  • Solubility : Likely soluble in non-polar solvents (e.g., hexane, toluene) due to aromatic and alkyl ether groups. Test solubility gradients using shake-flask methods.
  • Viscosity : Measure using a calibrated viscometer (e.g., Schott-Geräte AVS 400) at controlled temperatures (e.g., 298–313 K). Compare with binary mixtures of structurally similar benzene derivatives .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the thermodynamic behavior of [(3-cyclopenten-1-ylmethoxy)methyl]benzene in binary liquid mixtures?

  • Answer :

  • Excess Properties : Calculate excess volume (Vᴱ) and viscosity (ηᴱ) using Redlich-Kister equations. Negative Vᴱ values suggest strong intermolecular interactions (e.g., between the ether oxygen and halogenated aromatics) .
  • Experimental Design : Prepare mixtures with varying mole fractions (0–1) of the compound and polar co-solvents (e.g., chlorobenzene). Measure density (via pycnometry) and viscosity, then model deviations from ideality .

Q. What synthetic strategies are effective for introducing functional groups to the cyclopentenyl moiety of [(3-cyclopenten-1-ylmethoxy)methyl]benzene?

  • Answer :

  • Electrophilic Substitution : Use Friedel-Crafts alkylation/acylation to modify the cyclopentene ring. Optimize Lewis acid catalysts (e.g., AlCl₃) and reaction temperatures.
  • Cross-Coupling : Suzuki-Miyaura coupling with boronic acids to attach aryl groups. Monitor regioselectivity via HPLC .
  • Oxidation : Treat with meta-chloroperbenzoic acid (mCPBA) to form epoxides, followed by ring-opening reactions .

Q. How can computational modeling predict the reactivity of [(3-cyclopenten-1-ylmethoxy)methyl]benzene in electrophilic aromatic substitution?

  • Answer :

  • DFT Calculations : Use Gaussian or ORCA software to compute Fukui indices, identifying electron-rich regions (e.g., para to the ether group).
  • Transition State Analysis : Simulate intermediates (e.g., Wheland complexes) to assess activation energies. Compare with experimental kinetic data .

Q. What analytical approaches resolve contradictions in reported toxicity data for cyclopentenyl-substituted benzene derivatives?

  • Answer :

  • Meta-Analysis : Systematically review studies for confounding variables (e.g., solvent choice, purity).
  • In Vitro Assays**: Perform standardized cytotoxicity tests (e.g., MTT assay on HepG2 cells) under controlled conditions. Validate via LC-MS to rule out degradation products .

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